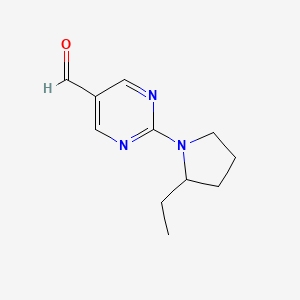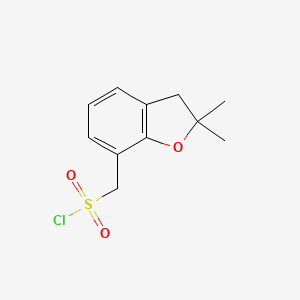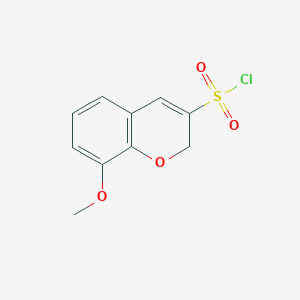
Tributyl(4-methylbenzyl)phosphonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl(4-methylbenzyl)phosphonium chloride is a quaternary phosphonium salt with the chemical formula C26H56ClP. It is a white solid that is primarily used in various industrial and chemical processes. This compound is known for its stability and effectiveness in a range of applications, including as a phase transfer catalyst and in ionic liquids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributyl(4-methylbenzyl)phosphonium chloride can be synthesized through the reaction of tributylphosphine with 4-methylbenzyl chloride. The reaction typically takes place in an organic solvent such as N,N-dimethylformamide (DMF) under an inert atmosphere to prevent oxidation. The reaction is exothermic and requires careful control of temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes steps such as vacuum filtration, extraction, and drying to obtain the final product. The use of mixed solvents, including water and organic solvents, helps in reducing the toxicity and environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl(4-methylbenzyl)phosphonium chloride undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form phosphine oxides.
Reduction: Can be reduced under specific conditions to form phosphines.
Substitution: Participates in nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like butyl lithium for the formation of ylides, and oxidizing agents such as hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphonium salts, and ylides, which are useful intermediates in organic synthesis .
Applications De Recherche Scientifique
Tributyl(4-methylbenzyl)phosphonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in various organic reactions.
Biology: Acts as an antimicrobial agent against certain bacteria.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Employed in the production of ionic liquids and as a corrosion inhibitor in oil fields
Mécanisme D'action
The mechanism by which tributyl(4-methylbenzyl)phosphonium chloride exerts its effects involves its ability to interact with biological membranes and disrupt microbial cell walls. This interaction is facilitated by the compound’s cationic nature, which allows it to bind to negatively charged sites on cell membranes, leading to cell lysis and death . In chemical processes, its effectiveness as a catalyst is due to its ability to stabilize transition states and facilitate the transfer of reactants between phases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributylphosphine: A related compound used as a ligand in transition metal complexes.
Tetrabutylphosphonium chloride: Another quaternary phosphonium salt with similar applications but different alkyl groups.
Tributyl(3-sulfopropyl)phosphonium hydrogen sulfate: A task-specific ionic liquid with unique catalytic properties
Uniqueness
Tributyl(4-methylbenzyl)phosphonium chloride is unique due to its specific structure, which imparts distinct physical and chemical properties. Its 4-methylbenzyl group provides additional stability and reactivity compared to other phosphonium salts, making it particularly useful in specialized applications such as phase transfer catalysis and antimicrobial treatments .
Propriétés
Numéro CAS |
1519-41-1 |
|---|---|
Formule moléculaire |
C20H36ClP |
Poids moléculaire |
342.9 g/mol |
Nom IUPAC |
tributyl-[(4-methylphenyl)methyl]phosphanium;chloride |
InChI |
InChI=1S/C20H36P.ClH/c1-5-8-15-21(16-9-6-2,17-10-7-3)18-20-13-11-19(4)12-14-20;/h11-14H,5-10,15-18H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
MFEVILWCCWDQPA-UHFFFAOYSA-M |
SMILES canonique |
CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















